molecular formula C8H16FNO B13195640 3-Fluoro-1-(propan-2-YL)piperidin-4-OL

3-Fluoro-1-(propan-2-YL)piperidin-4-OL

Cat. No.: B13195640
M. Wt: 161.22 g/mol
InChI Key: QNQKLOVQMOGHND-UHFFFAOYSA-N
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Description

3-Fluoro-1-(propan-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom and a hydroxyl group in the compound’s structure makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 3-Fluoro-1-(propan-2-yl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropropan-2-ol and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group.

    Synthetic Route: The deprotonated intermediate is then reacted with piperidine to form the desired product. The reaction may require heating and the use of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

3-Fluoro-1-(propan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alkane.

Scientific Research Applications

3-Fluoro-1-(propan-2-yl)piperidin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.

    Drug Development: The compound is investigated for its potential therapeutic effects, including its use as an antiviral, anticancer, or anti-inflammatory agent.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(propan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters and thereby influencing mood, cognition, and behavior.

Comparison with Similar Compounds

3-Fluoro-1-(propan-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:

    3-Piperidin-4-ylpropan-1-ol: This compound lacks the fluorine atom and has different chemical properties and biological activities.

    4-Fluoropiperidine: This compound has a fluorine atom but lacks the hydroxyl group, resulting in different reactivity and applications.

    N-Substituted Piperidines: These compounds have various substituents on the nitrogen atom, leading to diverse chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

3-fluoro-1-propan-2-ylpiperidin-4-ol

InChI

InChI=1S/C8H16FNO/c1-6(2)10-4-3-8(11)7(9)5-10/h6-8,11H,3-5H2,1-2H3

InChI Key

QNQKLOVQMOGHND-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C(C1)F)O

Origin of Product

United States

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